molecular formula C9H9BrO3 B2722173 (2-Bromo-5-hydroxy-phenyl)-acetic acid methyl ester CAS No. 1069115-25-8

(2-Bromo-5-hydroxy-phenyl)-acetic acid methyl ester

Cat. No. B2722173
M. Wt: 245.072
InChI Key: FPINIQUTHBKAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenyl ring, the introduction of the bromine and hydroxy groups at the correct positions on the ring, and the formation of the acetic acid methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced by another group in a substitution reaction, or the ester group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined using a variety of analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds involving "(2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester" leads to the formation of new [1,2]-oxazonine ring systems. These compounds have been studied for their spectroscopic data and synthetic mechanisms, suggesting potential utility in the development of new chemical entities with unique structural features (Pascual et al., 2000).

Material Science and Polymer Research

  • Research on diacid monomers and poly(ester-imide)s, incorporating brominated and other halogenated phenyl groups, has shown that these materials exhibit excellent thermal stability and solubility. This suggests their potential application in high-performance materials, highlighting the role of such chemical structures in enhancing material properties (Kamel et al., 2019).

Organic Synthesis Enhancements

  • Studies have investigated the benzylic bromination processes, showing that compounds like "(2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester" can be efficiently synthesized using safer solvents and conditions. This research provides insights into more sustainable and effective synthesis routes for brominated organic compounds, which are crucial intermediates in pharmaceutical and material science applications (Lee & Ra, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. If it’s reactive, it could be a fire or explosion risk .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINIQUTHBKAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-hydroxy-phenyl)-acetic acid methyl ester

Synthesis routes and methods

Procedure details

To (2-bromo-5-hydroxy-phenyl)-acetic acid (1.5 g, 6.5 mmol) in MeOH (15 mL) was added HCl (4N in 1,4-dioxane; 3 mL), and the solution was heated to 70° C. for 8 hours. The mixture was concentrated to give the desired product as a white solid (1.2 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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